2-Amino-7,8-dimethyl-3-propylquinoline
Description
2-Amino-7,8-dimethyl-3-propylquinoline is a quinoline derivative characterized by amino, dimethyl (at positions 7 and 8), and propyl (position 3) substituents. Its hydrochloride salt (CAS 1171674-96-6) has a molecular formula of C₁₄H₁₉ClN₂ and a molecular weight of 250.77 g/mol . The compound is commercially available through suppliers like Santa Cruz Biotechnology, with pricing ranging from $150 for 250 mg to $260 for 500 mg .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
7,8-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-12-8-11-7-6-9(2)10(3)13(11)16-14(12)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
InChI Key |
ZCQWKJICDPEVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dimethyl-3-propylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of 7,8-dimethylquinoline with a propyl halide, followed by amination to introduce the amino group at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dimethyl-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: The amino group at the 2-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-7,8-dimethyl-3-propylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dimethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Implications :
- Positional isomerism may alter electronic distribution, affecting reactivity or binding affinity in biological systems.
- The 5,8-dimethyl isomer’s spatial arrangement could influence solubility or crystallinity compared to the 7,8-dimethyl variant.
Chlorinated Analog: 2-Amino-5-chloro-8-methyl-3-propylquinoline Hydrochloride
This analog (CAS 1170917-31-3) replaces the 5-methyl group with a chlorine atom, resulting in the molecular formula C₁₃H₁₆Cl₂N₂ and a higher molecular weight (271.19 g/mol ) .
Implications :
- The larger atomic radius of chlorine vs. methyl may sterically hinder interactions in molecular targets.
- Higher molecular weight could impact pharmacokinetic properties, such as diffusion rates.
Supplier and Commercial Availability
- This compound hydrochloride: Available from Santa Cruz Biotechnology (250 mg: $150; 500 mg: $260) .
- 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride: Listed by ChemBK but lacks explicit pricing data .
- 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride: Supplier details unspecified in the evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
